Bis(3,3,3-trifluoropropyl)amine
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Description
Bis(3,3,3-trifluoropropyl)amine is a chemical compound that is part of a broader class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms attached to an aliphatic or aromatic carbon. The trifluoropropyl group in particular is known for its electron-withdrawing properties and its ability to influence the physical and chemical behavior of molecules to which it is attached.
Synthesis Analysis
The synthesis of related trifluoromethyl-containing compounds has been explored in various studies. For instance, the synthesis of bis((trifluoromethyl)sulfonyl)amine and related structures has been reported, providing insights into the reactivity of trifluoromethyl groups in the context of sulfur-nitrogen compounds . Additionally, the synthesis of bis(trifluoroacetamide) reagents for trifluoroacetylation of various functional groups under mild conditions has been described, which could be relevant for the synthesis of bis(3,3,3-trifluoropropyl)amine derivatives .
Molecular Structure Analysis
The molecular structure of bis(difluorophosphino)amine has been studied using electron diffraction, revealing the presence of two conformers in the vapor phase and providing bond lengths and angles that could be comparable to those in bis(3,3,3-trifluoropropyl)amine . This information is crucial for understanding the three-dimensional arrangement of atoms in such molecules and how this influences their reactivity and interactions.
Chemical Reactions Analysis
The reactivity of bis(trifluoromethyl) compounds in chemical reactions has been demonstrated in various contexts. For example, the dehydrative condensation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid highlights the potential catalytic roles of trifluoromethyl groups . The selective hydrogenolysis of bis(alpha-methylbenzyl)amine derivatives affected by the trifluoromethyl substituent also illustrates the steric and electronic effects of trifluoromethyl groups on reaction outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the strong electronegativity of fluorine. For instance, the synthesis of fluorinated polyimides derived from trifluoromethyl-substituted monomers has led to materials with high solubility, low dielectric constants, and good thermal stability . The preparation of organometallic ionic liquids comprising salts of bis(trifluoromethanesulfonyl)amide demonstrates the versatility of trifluoromethyl groups in creating compounds with unique properties such as high viscosity and melting points around room temperature .
Safety And Hazards
properties
IUPAC Name |
3,3,3-trifluoro-N-(3,3,3-trifluoropropyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6N/c7-5(8,9)1-3-13-4-2-6(10,11)12/h13H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXLCSPWYKZAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650307 |
Source
|
Record name | 3,3,3-Trifluoro-N-(3,3,3-trifluoropropyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,3,3-trifluoropropyl)amine | |
CAS RN |
201057-04-7 |
Source
|
Record name | 3,3,3-Trifluoro-N-(3,3,3-trifluoropropyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3,3,3-trifluoropropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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